molecular formula C11H9NO4 B3054763 5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid CAS No. 618383-50-9

5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid

Cat. No. B3054763
M. Wt: 219.19 g/mol
InChI Key: HPEZVZPKULUSDI-UHFFFAOYSA-N
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Patent
US07666888B2

Procedure details

The title compound was prepared from 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid (11.0 mg, 0.050 mmol) and N-ethylbenzylamine (8.1 mg, 0.060 mmol) as described in synthetic method A (using 21 μL of triethylamine and 45 μL of 1-propanephosphonic acid cyclic anhydride) and thereafter purified by preparative HPLC method B (without the extraction step) to give a solid (10.5 mg). MS (pos) m/z 337.2 (M+H).
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
8.1 mg
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step Two
Quantity
21 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:13][N:12]=[CH:11][C:10]=2[C:14]([OH:16])=O)=[CH:5][CH:4]=1.[CH2:17]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:18].CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O>C(N(CC)CC)C>[CH2:20]([N:19]([CH2:17][CH3:18])[C:14]([C:10]1[CH:11]=[N:12][O:13][C:9]=1[C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)=[O:16])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
11 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(C=NO1)C(=O)O
Name
Quantity
8.1 mg
Type
reactant
Smiles
C(C)NCC1=CC=CC=C1
Step Two
Name
Quantity
45 μL
Type
reactant
Smiles
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
Step Three
Name
Quantity
21 μL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC method B (
EXTRACTION
Type
EXTRACTION
Details
without the extraction step)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)C=1C=NOC1C1=CC=C(C=C1)OC)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.